N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and properties. It is used in various scientific research fields, including catalysis, organic synthesis, and material science.
Chemical Reactions Analysis
Scientific Research Applications
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide has diverse applications in scientific research due to its unique structure and properties. It is used in:
Catalysis: The compound’s structure allows it to act as a catalyst in various chemical reactions.
Organic Synthesis: It is utilized in the synthesis of complex organic molecules.
Material Science: The compound’s properties make it suitable for use in developing new materials.
Mechanism of Action
The mechanism by which N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets and pathways. detailed information on the exact molecular targets and pathways is not provided in the available sources.
Comparison with Similar Compounds
N-(2,6-Bis(isopropyl)phenyl)(phenylcyclopentyl)formamide can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:
- N-(2,6-Bis(isopropyl)phenyl)formamide
- N-(phenylcyclopentyl)formamide
These compounds share structural similarities but may differ in their specific applications and properties.
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO/c1-17(2)20-13-10-14-21(18(3)4)22(20)25-23(26)24(15-8-9-16-24)19-11-6-5-7-12-19/h5-7,10-14,17-18H,8-9,15-16H2,1-4H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXAUCOYYYUCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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